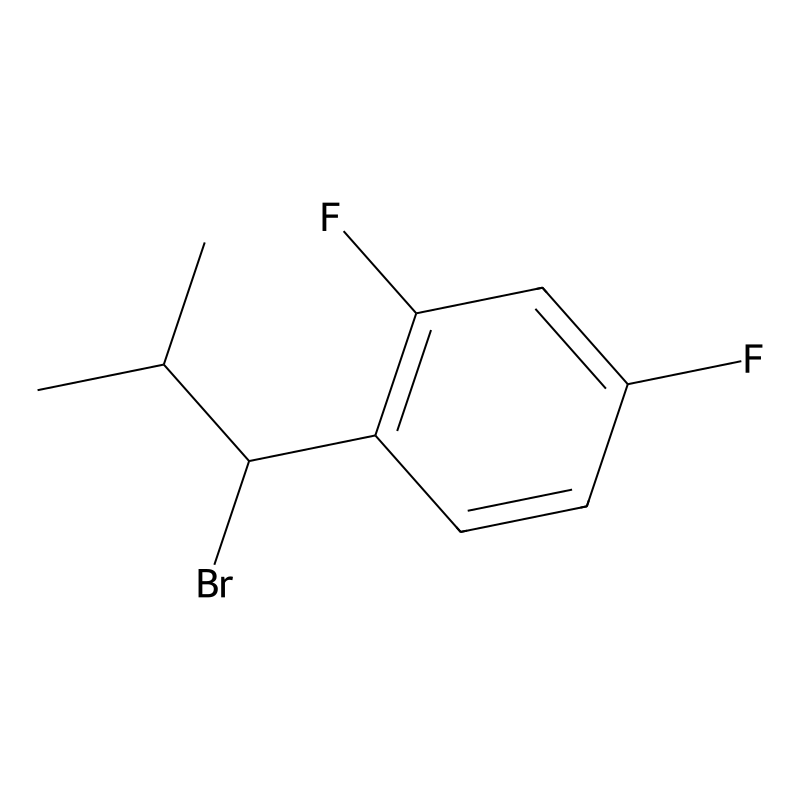

1-(1-Bromo-2-methylpropyl)-2,4-difluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(1-Bromo-2-methylpropyl)-2,4-difluorobenzene is an organic compound characterized by its unique structure, which includes a difluorobenzene ring substituted at the 2 and 4 positions with fluorine atoms and a 1-bromo-2-methylpropyl group. Its molecular formula is C10H12BrF2, and it is classified as an aryl halide. The presence of bromine and fluorine in its structure suggests potential reactivity and applications in various chemical processes.

Flammable liquid (Flash point: 43 °C) [Sigma-Aldrich]. Skin and eye irritant. Refer to safety data sheets from chemical suppliers before handling.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.

- Electrophilic Aromatic Substitution: The fluorine atoms can influence the reactivity of the benzene ring, facilitating further substitutions.

- Cross-Coupling Reactions: It can undergo reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.

The specific conditions and reagents used in these reactions will dictate the products formed.

The synthesis of 1-(1-Bromo-2-methylpropyl)-2,4-difluorobenzene typically involves several steps:

- Friedel-Crafts Alkylation: Benzene is alkylated using 1-bromo-2-methylpropane in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

- Bromination: The resultant product undergoes bromination to introduce the bromine atom at the desired position.

- Fluorination: Fluorination can be achieved using fluorinating agents such as potassium fluoride or via electrophilic fluorination methods.

These methods may vary based on desired yields and purity levels.

1-(1-Bromo-2-methylpropyl)-2,4-difluorobenzene has several potential applications:

- Intermediate in Organic Synthesis: It serves as a building block for more complex organic molecules.

- Pharmaceutical Development: Due to its unique structure, it may be explored for developing new drugs or biologically active compounds.

- Material Science: Its properties may be utilized in creating specialty chemicals or materials with specific functionalities.

Interaction studies involving this compound are crucial for understanding its reactivity and potential applications. Investigations into its interactions with nucleophiles or electrophiles can provide insights into its behavior in various chemical environments. Additionally, studies on its toxicity and environmental impact are necessary for assessing safety profiles in industrial applications.

Several compounds share structural similarities with 1-(1-Bromo-2-methylpropyl)-2,4-difluorobenzene. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Bromo-2-methylpropylbenzene | C10H13Br | Different substitution pattern |

| 1-Bromo-4-fluorobenzene | C6H4BrF | Contains only one halogen substituent |

| 1-Bromo-3-fluorobenzene | C6H4BrF | Fluorine at a different position affects reactivity |

| 1-Bromo-4-(1-bromopropyl)benzene | C10H12Br2 | Two bromine substituents influence chemical behavior |

| 2,4-Difluorobenzene | C6H4F2 | Lacks bromine; used in various chemical syntheses |

The uniqueness of 1-(1-Bromo-2-methylpropyl)-2,4-difluorobenzene lies in its specific combination of bromine and fluorine substituents along with the branched alkyl group, which influences its reactivity and potential applications compared to other similar compounds.